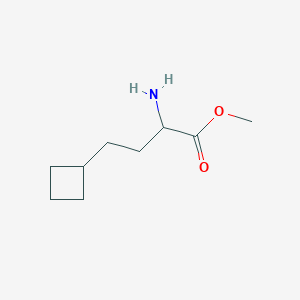

Methyl 2-amino-4-cyclobutylbutanoate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-amino-4-cyclobutylbutanoate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-5-7-3-2-4-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

HIISRNPJQBQJAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC1CCC1)N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis from Chiral Precursors

One of the most prominent approaches involves the stereoselective synthesis starting from chiral cyclobutane derivatives obtained from (-)-verbenone, a naturally occurring chiral terpene. This method was described in detail by Ospina et al. (2013), who synthesized chiral cyclobutane-containing γ-amino acids where the cyclobutane ring acts as a chiral platform rather than being part of the amino acid backbone itself.

-

- The starting material is a γ,ε-amino diacid precursor derived from (-)-verbenone.

- The hydroxyl group on the cyclobutane ring is converted into a mesylate using mesyl chloride in dichloromethane with triethylamine at 0 °C.

- The mesylate is then reacted with an amine (e.g., hexylamine) in acetonitrile under reflux to introduce the amino substituent.

- Alternatively, amide derivatives are prepared by activating the carboxylic acid as an acyl chloride using oxalyl chloride, followed by coupling with the desired amine (e.g., hexadecylamine).

-

- The mesylation followed by amine substitution gave moderate yields (around 57% over two steps).

- The amide formation route provided better yields (up to 70%) and was preferred due to steric hindrance caused by the gem-dimethyl groups on the cyclobutane ring.

- The presence of gem-dimethyl substitution on the cyclobutane ring affects the steric environment and influences reaction efficiency.

-

- The synthesized amino acid derivatives exhibit surfactant behavior, with critical micellar concentrations measured.

- The stereochemistry of the cyclobutane ring and side chains contributes to the molecule's hydrophobicity and self-assembly properties.

Table 1. Summary of Synthesis from (-)-Verbenone-Derived Precursors

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl to mesylate | Mesyl chloride, triethylamine, CH2Cl2, 0 °C | 95 (crude) | Mesylate used directly without purification |

| Mesylate substitution | Hexylamine, CH3CN, reflux, 24 h | 57 (over 2 steps) | Moderate yield due to steric hindrance |

| Acyl chloride formation | Oxalyl chloride, CH2Cl2, DMF catalyst, RT, 2 h | - | Activation of carboxylic acid |

| Amide coupling | Hexadecylamine, RT, 8 h | 70 | Preferred method for bulky amines |

Cross-Metathesis and Petasis Reaction Approaches

A more recent and scalable synthetic strategy involves the use of Petasis reaction combined with cross-metathesis to assemble amino acid derivatives with cyclobutyl substituents, as reported by Herasymchuk et al. (2025).

-

- Starting from cyclobutyl-containing allyl carbamates, cross-metathesis with methyl acrylate is performed using Grubbs second-generation catalyst under reflux in dry dichloromethane.

- The reaction proceeds until full consumption of the alkene, monitored by thin-layer chromatography.

- The resulting methyl ester containing the cyclobutyl substituent is isolated by column chromatography.

- Subsequent deprotection and functional group transformations yield the desired amino acid methyl ester.

-

- This method is robust, economically efficient, and avoids tedious purification steps.

- It has been successfully scaled up to tens of grams.

- The use of cross-metathesis allows for structural diversity by varying alkene partners.

Table 2. Cross-Metathesis Reaction Conditions

| Component | Quantity/Conditions |

|---|---|

| Starting alkene (cyclobutyl allyl carbamate) | 1 equivalent (e.g., 237 mmol) |

| Methyl acrylate | 4 equivalents |

| Catalyst | Grubbs 2nd generation, 1 mol % |

| Solvent | Dry dichloromethane (500 mL) |

| Temperature | Reflux, 1–4 hours |

| Purification | Silica gel chromatography (hexanes:MTBE 4:1) |

- Example product:

- Methyl (E)-4-(1-((tert-butoxycarbonyl)amino)cyclobutyl)but-2-enoate obtained in 76% isolated yield as a white solid.

Notes on Functional Group Protection and Deprotection

- The use of tert-butoxycarbonyl (Boc) protecting groups on the amino function is common to prevent side reactions during synthesis.

- Deprotection is typically achieved under acidic conditions (e.g., hydrochloric acid in dioxane) after the key carbon-carbon bond formations.

- The protection strategy allows for selective transformations and purification steps.

Comparative Analysis of Preparation Methods

| Aspect | (-)-Verbenone-Derived Route | Cross-Metathesis Route |

|---|---|---|

| Starting material | Chiral terpene (-)-verbenone | Allyl carbamate derivatives |

| Key reactions | Mesylation, nucleophilic substitution, amide coupling | Cross-metathesis with methyl acrylate |

| Stereoselectivity | High, due to chiral precursor | Moderate, depends on starting materials |

| Yield | Moderate to good (20–70%) | Good (up to 76%) |

| Scalability | Limited by chiral precursor availability | Scalable to tens of grams |

| Purification | Chromatography, extraction | Chromatography |

| Functional group handling | Protection/deprotection with Boc groups | Similar protection strategies |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclobutylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its cyclobutyl group and amino-ester functionality. Below is a comparison with structurally related methyl esters:

Key Observations :

- Cyclobutyl vs.

- Amino Group Reactivity: Unlike the benzoylamino group in , the free amino group in this compound may facilitate nucleophilic substitutions or metal coordination, expanding its utility in catalysis or ligand design.

- Biological Relevance: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are often bioactive in natural systems, whereas the synthetic amino-cyclobutyl ester may require functionalization (e.g., peptide conjugation) to mimic such activity .

Physicochemical Properties

While explicit data for this compound are unavailable, comparisons can be inferred from analogous methyl esters:

- Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are likely required due to the amino group, whereas diterpenoid esters (e.g., communic acid derivatives) are more lipophilic .

- Stability: The cyclobutane ring may confer thermal lability compared to fused-ring diterpenoid esters, which are stable in plant resins .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for Methyl 2-amino-4-cyclobutylbutanoate, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclobutane ring formation, amine protection, and esterification. A common approach may start with cyclobutane derivatives (e.g., cyclobutyl Grignard reagents) coupled with amino acid precursors. Challenges include steric hindrance during cyclobutane incorporation and maintaining amine stability during esterification. Protecting groups like Boc (tert-butoxycarbonyl) are often used to prevent undesired side reactions .

- Key Techniques : NMR monitoring of intermediates, column chromatography for purification, and mass spectrometry (MS) for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemical analysis), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is critical. For purity assessment, HPLC with UV detection or chiral columns ensures enantiomeric excess. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

- Data Interpretation : Compare spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Triangulate data using multiple techniques:

X-ray crystallography for absolute configuration confirmation.

Dynamic NMR to study rotational barriers of the cyclobutyl group.

Reproducibility checks under controlled conditions (e.g., solvent, temperature). Computational modeling (e.g., molecular dynamics simulations) can predict dominant conformers .

Q. What strategies optimize the stereochemical purity of this compound during synthesis?

- Methodological Answer : Enantioselective catalysis (e.g., chiral ligands in asymmetric hydrogenation) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can enhance stereochemical control. Advanced purification methods include chiral stationary phase chromatography and crystallization-induced diastereomer resolution .

- Validation : Measure enantiomeric excess via chiral HPLC or optical rotation comparisons with known standards .

Q. How does the cyclobutyl moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : Cyclobutane’s ring strain may affect hydrolytic stability. Conduct accelerated degradation studies:

- pH-dependent stability : Expose the compound to buffers (pH 1–10) and monitor degradation via LC-MS.

- Thermal stress testing : Use DSC or thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Metabolic stability : Perform in vitro assays with liver microsomes to assess enzymatic resistance .

Q. What role can computational modeling play in predicting this compound’s reactivity?

- Methodological Answer : Molecular docking studies can predict binding interactions with biological targets (e.g., enzymes or receptors). Quantum mechanical calculations (e.g., DFT) model reaction pathways for ester hydrolysis or amine deprotection. Machine learning models trained on cyclobutane derivatives may predict solubility or bioavailability .

Methodological Design & Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for amine and ester handling:

- Use fume hoods for synthesis and purification.

- Wear nitrile gloves and goggles to prevent skin/eye contact.

- Store under inert gas (argon) to prevent oxidation.

- Dispose of waste via approved chemical degradation (e.g., acid hydrolysis) .

Q. How should researchers design experiments to investigate the compound’s biological activity?

- Methodological Answer : Prioritize in vitro assays:

Enzyme inhibition studies : Test against proteases or esterases using fluorogenic substrates.

Cell viability assays : Screen for cytotoxicity in mammalian cell lines (e.g., HEK293).

Metabolite profiling : Use LC-MS to identify hydrolysis products in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.